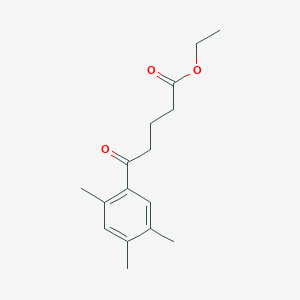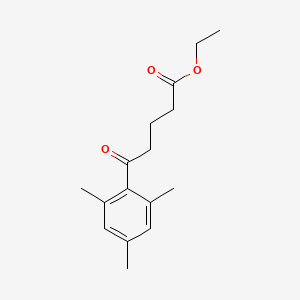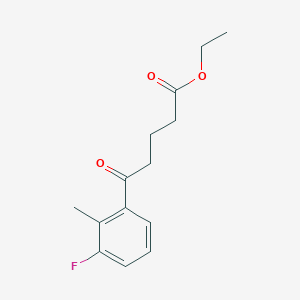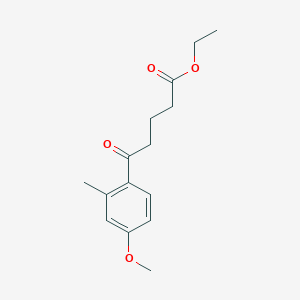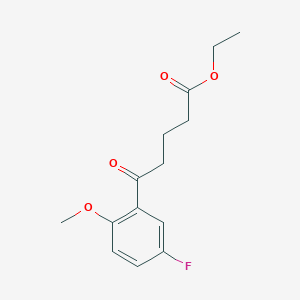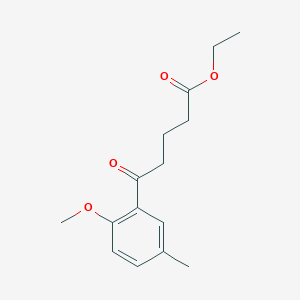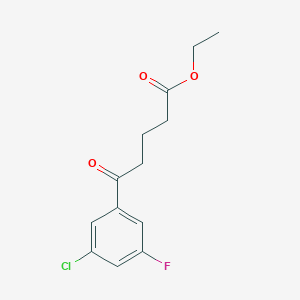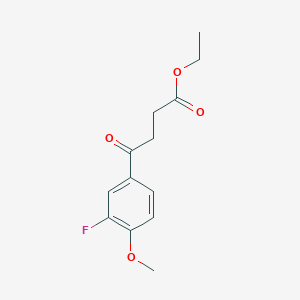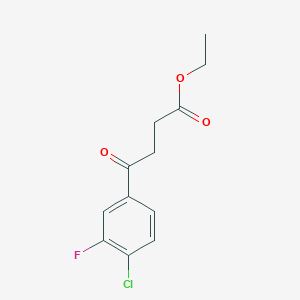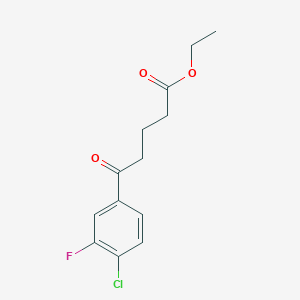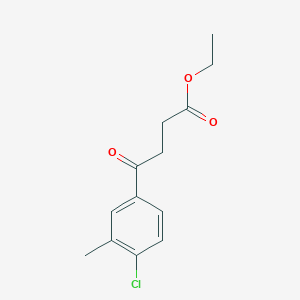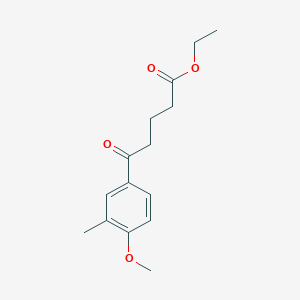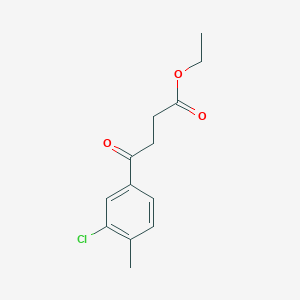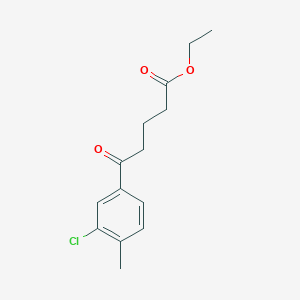
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One, hereafter referred to as DFP, is a versatile organic compound that has a wide range of applications in scientific research and laboratory experiments. DFP is a member of the aryl-dioxane family of compounds, which are characterized by a dioxane ring containing an aryl group. DFP is a white crystalline solid with a melting point of approximately 112°C and a boiling point of approximately 200°C. It is soluble in a variety of organic solvents, including ethanol and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study presented the synthesis of a chalcone molecule similar to the one , focusing on its crystallographic characterization and theoretical study regarding electronic properties (Aguiar et al., 2020).
Applications in Medicinal Chemistry
- Research on the synthesis of propanol derivatives analogous to fluconazole, a widely used antifungal medication, involved compounds structurally related to 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One (Heravi & Motamedi, 2004).
Chemical Processes and Reactions
- A concise synthesis process for a compound structurally related to 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One, an intermediate for Posaconazole, was developed, showcasing the compound's role in facilitating chemical synthesis (Chen et al., 2015).
Photoreactivity Studies
- Investigations into photocyclization of certain substituted 1,3-diarylpropan-1,3-diones, closely related to the compound of interest, have been conducted to understand their photochemical behavior (Košmrlj & Šket, 2007).
Structural and Computational Analysis
- Extensive computational and structural studies on derivatives of 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One have been performed, contributing to our understanding of their electronic and molecular properties (Nycz et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENEIYYVFTLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645965 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One | |
CAS RN |
884504-27-2 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

